An In-depth Technical Guide to the Chemical Properties of 1-[(Oxan-2-yl)methyl]piperazine
An In-depth Technical Guide to the Chemical Properties of 1-[(Oxan-2-yl)methyl]piperazine
Introduction: A Scaffold of Pharmaceutical Interest
In the landscape of modern drug discovery, the piperazine ring stands as a "privileged scaffold," a structural motif frequently incorporated into a vast array of therapeutic agents.[1][2] Its prevalence is due to a combination of desirable physicochemical properties, including its ability to exist as a weak base with two pKa values, which can be crucial for modulating aqueous solubility and membrane permeability.[3] When functionalized, the piperazine core offers multiple vectors for chemical modification, allowing for the fine-tuning of a molecule's pharmacological and pharmacokinetic profile.[4] This guide focuses on a specific, yet underexplored, derivative: 1-[(Oxan-2-yl)methyl]piperazine. This molecule uniquely combines the pharmacologically significant piperazine nucleus with an oxane (tetrahydropyran) moiety. The oxane ring, a saturated six-membered ether, is also a common feature in many natural products and bioactive molecules, often imparting favorable metabolic stability and solubility characteristics.[5]
This document serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It will provide a detailed examination of the chemical properties, a plausible synthetic route, predicted spectroscopic data, and a discussion of the potential reactivity and applications of 1-[(Oxan-2-yl)methyl]piperazine, grounding this analysis in the fundamental principles of organic chemistry and the established behavior of its constituent functional groups.
Molecular Structure and Physicochemical Properties
1-[(Oxan-2-yl)methyl]piperazine is a tertiary amine featuring a piperazine ring N-alkylated with a (tetrahydro-2H-pyran-2-yl)methyl group. The presence of two nitrogen atoms in the piperazine ring, one tertiary and one secondary, along with the ether oxygen in the oxane ring, dictates the molecule's polarity, basicity, and hydrogen bonding capabilities.
Diagram 1: Annotated Structure of 1-[(Oxan-2-yl)methyl]piperazine
Caption: Structure highlighting the key functional groups.
The physicochemical properties of 1-[(Oxan-2-yl)methyl]piperazine are not extensively documented in the literature. However, we can predict its properties based on its structure and by comparing it to related compounds such as piperazine and N-methylpiperazine.
Table 1: Physicochemical Properties
| Property | 1-[(Oxan-2-yl)methyl]piperazine (Predicted/Inferred) | Piperazine (Experimental) | N-Methylpiperazine (Experimental) |
| Molecular Formula | C₁₀H₂₀N₂O | C₄H₁₀N₂ | C₅H₁₂N₂ |
| Molecular Weight | 184.28 g/mol | 86.14 g/mol | 100.16 g/mol |
| Boiling Point | ~250-270 °C (Predicted) | 146 °C | 138 °C |
| pKa₁ | ~9.5 - 9.8 (Predicted for the secondary amine) | 9.73 | - |
| pKa₂ | ~5.0 - 5.5 (Predicted for the tertiary amine) | 5.35 | - |
| Solubility | Soluble in water and polar organic solvents. | Freely soluble in water.[6] | Miscible with water. |
| LogP | ~0.4 (Predicted) | -1.4 | -0.8 |
Note: Predicted values are derived from computational models and should be confirmed experimentally.
The introduction of the (oxan-2-yl)methyl group is expected to increase the molecular weight and boiling point compared to piperazine and N-methylpiperazine. The lipophilicity (LogP) is predicted to be higher than that of piperazine, which could influence its pharmacokinetic properties, such as membrane permeability. The basicity of the two nitrogen atoms is expected to be similar to that of other N-alkylated piperazines.
Synthesis and Purification
A plausible and efficient method for the synthesis of 1-[(Oxan-2-yl)methyl]piperazine is the nucleophilic substitution of a 2-(halomethyl)oxane with piperazine. This reaction leverages the nucleophilicity of the secondary amine in piperazine to displace a halide from the electrophilic carbon of the oxane derivative.
A significant challenge in the N-alkylation of piperazine is the potential for di-alkylation, leading to the formation of 1,4-disubstituted piperazine as a byproduct. To favor mono-alkylation, a large excess of piperazine is typically used. This ensures that the electrophile is more likely to react with an unreacted piperazine molecule rather than the mono-alkylated product.
Diagram 2: Proposed Synthetic Workflow
Caption: A general workflow for the synthesis of the title compound.
Representative Experimental Protocol
This protocol is a representative procedure based on established methods for N-alkylation of piperazines and has not been experimentally optimized for this specific transformation.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add piperazine (5.0 equivalents) and a suitable solvent such as acetonitrile or isopropanol.
-
Addition of Electrophile: While stirring, add 2-(chloromethyl)tetrahydro-2H-pyran (1.0 equivalent) to the piperazine solution. The reaction of alkyl chlorides with amines is a well-established method for forming C-N bonds.[7]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and extract with a suitable organic solvent, such as dichloromethane or ethyl acetate, to separate the product from the highly water-soluble piperazine hydrochloride salt that is formed.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-[(Oxan-2-yl)methyl]piperazine.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the presence of multiple diastereotopic protons in both the piperazine and oxane rings.
-
Oxane Ring Protons (δ 3.0-4.0 ppm): The protons on the carbons adjacent to the ether oxygen (C6-H and C2-H) will appear in the downfield region. The C2-H proton, being a methine proton, will likely be a multiplet.
-
Piperazine Ring Protons (δ 2.3-3.0 ppm): The eight protons on the piperazine ring will likely appear as a series of complex multiplets.
-
Methylene Bridge Protons (δ 2.2-2.6 ppm): The two protons of the CH₂ group connecting the two rings will likely appear as a doublet or a multiplet, coupled to the C2-H of the oxane ring.
-
Oxane Ring CH₂ Protons (δ 1.2-1.8 ppm): The remaining six protons on the oxane ring will appear as multiplets in the upfield region.
-
NH Proton: The secondary amine proton will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key information about the carbon framework of the molecule.
-
Oxane C2 and C6 (δ ~75-80 ppm and ~65-70 ppm): The carbons attached to the ether oxygen will be the most downfield of the sp³ carbons.
-
Methylene Bridge Carbon (δ ~60-65 ppm): The carbon of the CH₂ linker.
-
Piperazine Carbons (δ ~45-55 ppm): The four carbons of the piperazine ring are expected in this region. The carbons adjacent to the tertiary nitrogen may have a slightly different chemical shift than those adjacent to the secondary nitrogen.
-
Oxane C3, C4, C5 (δ ~20-35 ppm): The remaining carbons of the oxane ring will appear in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
N-H Stretch (3200-3400 cm⁻¹): A moderate, somewhat broad peak corresponding to the secondary amine.
-
C-H Stretch (2850-3000 cm⁻¹): Strong bands corresponding to the sp³ C-H bonds of the alkyl groups.
-
C-O Stretch (1050-1150 cm⁻¹): A strong, characteristic band for the ether linkage in the oxane ring.
-
N-H Bend (1590-1650 cm⁻¹): A moderate band associated with the secondary amine.
Mass Spectrometry (MS)
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be useful for determining the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ at m/z 184 would be expected, along with characteristic fragments resulting from the cleavage of the piperazine and oxane rings.
Reactivity and Chemical Behavior
The chemical reactivity of 1-[(Oxan-2-yl)methyl]piperazine is primarily dictated by the two nitrogen atoms of the piperazine ring.
Diagram 3: Reactivity Profile
Caption: Key reaction pathways for the title compound.
-
Basicity and Salt Formation: Both the secondary and tertiary amines are basic and will react with acids to form ammonium salts.[6] The formation of the dihydrochloride salt is a testament to this reactivity. This property is crucial for pharmaceutical formulations, as salts often exhibit improved solubility and stability compared to the free base.
-
N-Alkylation and N-Acylation: The secondary amine at the N4 position is nucleophilic and can readily undergo further alkylation, acylation, or other reactions with electrophiles. This provides a convenient handle for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
-
Oxidation: Tertiary amines can be susceptible to oxidation, potentially forming N-oxides. The ether linkage in the oxane ring is generally stable under mild conditions but can be cleaved under harsh acidic conditions.
-
Coordination Chemistry: The nitrogen atoms, with their lone pairs of electrons, can act as ligands and coordinate to metal centers. This property is relevant in the context of catalysis and the development of metal-based drugs.
Potential Applications in Research and Drug Development
While specific biological activities for 1-[(Oxan-2-yl)methyl]piperazine have not been reported, its structure suggests several potential areas of application, primarily in medicinal chemistry. The piperazine scaffold is a component of drugs with a wide range of therapeutic uses, including antipsychotic, antihistamine, anti-anginal, and anticancer activities.[4][8]
The incorporation of the (oxan-2-yl)methyl substituent could modulate the parent molecule's properties in several ways:
-
Pharmacokinetics: The oxane moiety may improve metabolic stability by blocking potential sites of metabolism on the piperazine ring. It could also influence the molecule's solubility and lipophilicity, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Receptor Binding: The substituent can provide an additional point of interaction with a biological target, potentially increasing binding affinity and selectivity. The ether oxygen can act as a hydrogen bond acceptor.
-
Chemical Library Synthesis: As a bifunctional molecule, it serves as an excellent building block for combinatorial chemistry. The secondary amine allows for the introduction of diverse substituents, enabling the rapid generation of a library of compounds for high-throughput screening.
Conclusion
1-[(Oxan-2-yl)methyl]piperazine is a molecule that combines two pharmacologically relevant scaffolds. While detailed experimental data on this specific compound is sparse, a thorough understanding of its constituent parts allows for a robust prediction of its chemical properties, a plausible synthetic strategy, and an informed perspective on its potential applications. Its structure presents a valuable starting point for medicinal chemists seeking to develop novel therapeutic agents by exploring the chemical space around the versatile piperazine core. This guide provides the foundational knowledge necessary for researchers to synthesize, characterize, and utilize this promising chemical entity in their drug discovery and development endeavors.
References
- BenchChem. (2025). Application Notes and Protocols: Reactions of 4-Chloro-2-methyl-tetrahydro-pyran with Nucleophiles. BenchChem.
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084).
- Rochelle, G. T., & Cullinane, J. T. (2011). Carbon dioxide absorption with aqueous potassium carbonate promoted by piperazine. U.S.
- Zhang, J., et al. (2021). C–H Activation-Enabled Synthesis of A Piperazine-Embedded Azadibenzo[a,g]corannulene Analogue. RSC Advances.
- Wikipedia. (2024). Piperazine.
- Google Patents. (1962). Process for preparation of piperazine. U.S.
- Kuchar, M., et al. (2012). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. IS MUNI.
- Google Patents. (2012). Preparation method of 1-methyl piperazine. CN102304102B.
- Khan, I., & Zaib, S. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Gotor-Gotor, R., & Fernandez, I. (2020). Recent Advances in the Synthesis of 2H-Pyrans. Molecules.
- Al-Harthy, T., et al. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen.
- Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- Google Patents. (1989). Preparation of n-methylpiperazine. U.S.
- Bakulina, O., et al. (2021). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Beilstein Journal of Organic Chemistry.
- Thomas, S., & Gaikwad, A. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter receptors. International Journal of Pharmaceutical Sciences and Research.
- Schwan, U., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules.
- Patil, S. A., et al. (2017). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega.
- Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
- NeuroQuantology. (2023).
- Chen, J., et al. (2014). 13C NMR spectra for 6 m AEP (a) and 5 m PZ/2 m AEP (b) at 25 °C and CO2 loading of 0.3.
- Abreu, A., et al. (2006). (13)C NMR spectral assignment of 1,4-diarylpiperazinones. Magnetic Resonance in Chemistry.
- PubChemLite. (2026). 2-(chloromethyl)tetrahydro-2h-pyran (C6H11ClO).
- ResearchGate. (2025). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines.
- Patil, S. A., et al. (2014). Synthesis and characterization of novel 1,2-oxazine-based small molecules that targets acetylcholinesterase. Bioorganic & Medicinal Chemistry Letters.
- Stanovnik, B., et al. (2006). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC.
- Schwan, U., et al. (2017). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances.
- Shakirov, M. M., et al. (2023). (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. Molecules.
- Google Patents. (2003). Method for the preparation of piperazine and its derivatives. U.S.
Sources
- 1. neuroquantology.com [neuroquantology.com]
- 2. PubChemLite - 2-(chloromethyl)tetrahydro-2h-pyran (C6H11ClO) [pubchemlite.lcsb.uni.lu]
- 3. The Impact of Incorporating Piperazine on Biological Activities of Benzazoles | IntechOpen [intechopen.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3037023A - Process for preparation of piperazine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
